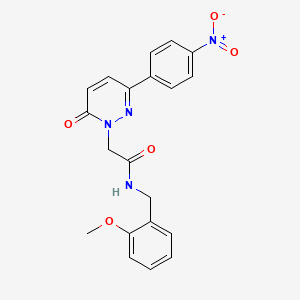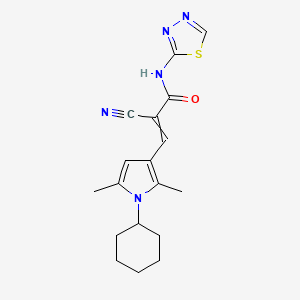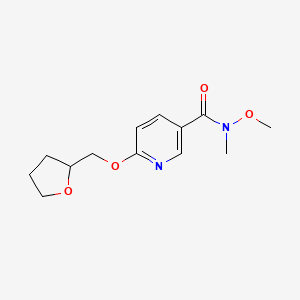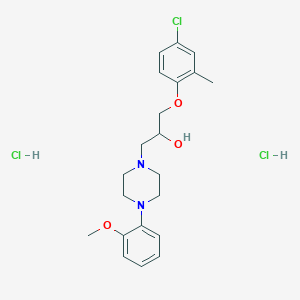![molecular formula C9H11N5O3 B2734746 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-27-8](/img/structure/B2734746.png)
2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its multifaceted chemical structure and potential applications. This compound is part of the pyrazolopyrimidine family, known for their significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Core: : This step involves the condensation of appropriate aldehydes, hydrazines, and cyanamides under specific conditions.
Acetamide Introduction: : The acetamide group is generally introduced through acylation reactions, using acetic anhydride or acetyl chloride as acylating agents.
Hydroxyethyl Group Addition: : The hydroxyethyl group is typically added via nucleophilic substitution or addition reactions involving ethylene oxide or similar reagents.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scale, considering factors like yield, cost, and environmental impact. Advanced techniques such as continuous flow chemistry could be employed to streamline the process and enhance safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various derivatives, depending on the oxidizing agents used.
Reduction: : Reduction reactions can modify the compound's functional groups, potentially increasing its reactivity.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, altering its structure and properties.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: : Conditions typically involve halogenated compounds and Lewis acids or bases as catalysts.
Major Products
The products of these reactions vary widely based on the specific conditions but often include functionalized derivatives that may have enhanced biological or chemical activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for organic synthesis.
Biology
Biologically, 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has shown potential in enzyme inhibition studies and as a scaffold for developing new drugs.
Medicine
In medicine, its derivatives have been explored for their potential as anti-cancer, anti-inflammatory, and antiviral agents. The compound's ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
Industrially, it could be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyethyl group can form hydrogen bonds, while the pyrazolopyrimidine core may participate in pi-stacking interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
2-[1-(2-methoxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
2-[1-(2-chloroethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Compared to these analogs, 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its hydroxyethyl group, which enhances its reactivity and potential for forming hydrogen bonds, thus affecting its biological and chemical properties.
That’s a lot to digest! How are we feeling about it?
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c10-7(16)4-13-5-11-8-6(9(13)17)3-12-14(8)1-2-15/h3,5,15H,1-2,4H2,(H2,10,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWMDEGJWJVQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)N(C=N2)CC(=O)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)
![N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)



